molecular formula C17H15NO2S B2851125 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 438216-59-2

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2851125
CAS No.: 438216-59-2
M. Wt: 297.37
InChI Key: VRWJVGDWLYHRCF-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with 6-methylquinoline-4-carboxylic acid under acidic conditions. The reaction may be catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.

    2-(5-Ethylthiophen-2-yl)-4-methylquinoline-6-carboxylic acid: Similar structure but with different positions of the methyl and carboxylic acid groups.

Uniqueness

2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and quinoline rings provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJVGDWLYHRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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